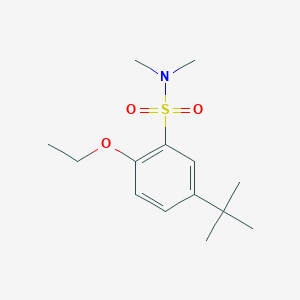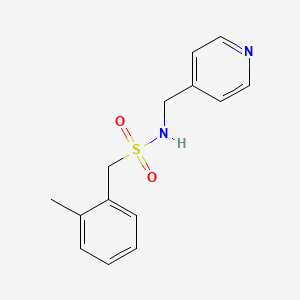![molecular formula C18H21NO5 B4426597 4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B4426597.png)
4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid
描述
4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid, also known as MTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. The synthesis method of MTB, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues, such as muscle, liver, and adipose tissue. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Increased insulin sensitivity and glucose tolerance
- Reduced body weight and adiposity
- Improved lipid metabolism and hepatic steatosis
- Reduced inflammation and oxidative stress
- Enhanced mitochondrial function and biogenesis
- Increased lifespan and healthspan in animal models
实验室实验的优点和局限性
4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid has several advantages for lab experiments, including:
- High potency and selectivity for PTP1B inhibition
- Good solubility and stability in aqueous solutions
- Low toxicity and side effects in animal models
- Availability of synthetic methods and analytical techniques
However, there are also some limitations to the use of this compound in lab experiments, such as:
- Limited information on its pharmacokinetics and pharmacodynamics
- Lack of clinical data on its safety and efficacy in humans
- Potential off-target effects and interactions with other drugs or compounds
未来方向
There are several future directions for the research on 4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid and its applications, including:
- Development of more potent and selective PTP1B inhibitors based on the this compound scaffold
- Investigation of the effects of this compound on other metabolic and non-metabolic diseases, such as cancer, neurodegeneration, and aging
- Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of type 2 diabetes and obesity
- Exploration of the mechanisms underlying the effects of this compound on energy metabolism and mitochondrial function
- Identification of new targets and pathways for the treatment of metabolic disorders using this compound and related compounds
Conclusion:
In conclusion, this compound is a potent inhibitor of PTP1B that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in animal models of diabetes and obesity, and its potential as a therapeutic agent for metabolic disorders warrants further investigation and development.
科学研究应用
4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid has been extensively used in scientific research to investigate the role of PTP1B in the regulation of glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity, and to reduce body weight and adiposity. This compound has also been used to study the effects of PTP1B inhibition on other physiological processes, such as inflammation, cancer, and neurodegeneration.
属性
IUPAC Name |
4-methyl-3-[(2,4,5-trimethoxyphenyl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-5-6-12(18(20)21)7-14(11)19-10-13-8-16(23-3)17(24-4)9-15(13)22-2/h5-9,19H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFDKMRMNLUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)

![3-benzyl-5-[(2,2,2-trifluoro-1-phenylethoxy)methyl]-1H-1,2,4-triazole](/img/structure/B4426530.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide](/img/structure/B4426548.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426554.png)
amine hydrochloride](/img/structure/B4426556.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4426557.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)
![2-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4426587.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426623.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)